10,10-dichloro-N-(2,4,6-trimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-dichloro-N-(2,4,6-trimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide: is a complex organic compound known for its unique tricyclic structure. This compound is characterized by the presence of two chlorine atoms and a trimethylphenyl group attached to a tricyclodecane framework. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-dichloro-N-(2,4,6-trimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide typically involves multiple steps:
Formation of the Tricyclodecane Core: The tricyclodecane core can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Introduction of Chlorine Atoms: Chlorination of the tricyclodecane core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Trimethylphenyl Group: The trimethylphenyl group is introduced via a Friedel-Crafts acylation reaction using 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The final step involves the conversion of the acylated product to the carboxamide using ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
10,10-dichloro-N-(2,4,6-trimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10,10-dichloro-N-(2,4,6-trimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10,10-dichloro-N-(2,4-dimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
- 10,10-dichloro-N-(2,4,6-trimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
10,10-dichloro-N-(2,4,6-trimethylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25Cl2NO/c1-10-8-11(2)18(12(3)9-10)23-19(24)17-13-4-6-15-16(20(15,21)22)7-5-14(13)17/h8-9,13-17H,4-7H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJBLIFAGTZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.